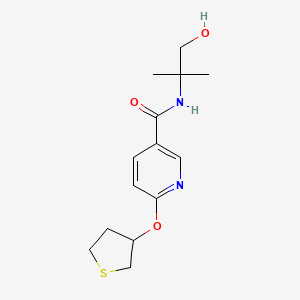

N-(1-hydroxy-2-methylpropan-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

CAS No.: 2034237-31-3

Cat. No.: VC5003098

Molecular Formula: C14H20N2O3S

Molecular Weight: 296.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034237-31-3 |

|---|---|

| Molecular Formula | C14H20N2O3S |

| Molecular Weight | 296.39 |

| IUPAC Name | N-(1-hydroxy-2-methylpropan-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C14H20N2O3S/c1-14(2,9-17)16-13(18)10-3-4-12(15-7-10)19-11-5-6-20-8-11/h3-4,7,11,17H,5-6,8-9H2,1-2H3,(H,16,18) |

| Standard InChI Key | ASTMUNPXJFKDBG-UHFFFAOYSA-N |

| SMILES | CC(C)(CO)NC(=O)C1=CN=C(C=C1)OC2CCSC2 |

Introduction

N-(1-hydroxy-2-methylpropan-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that belongs to the class of amides, specifically derived from pyridine carboxylic acids. This compound is characterized by its unique molecular structure, which includes functional groups such as hydroxy, methyl, and thiolan-3-yloxy. The presence of these groups contributes to its potential biological activities and chemical properties.

Synthesis

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step reactions. While specific synthesis protocols for this compound are not detailed in available literature, general methods for similar compounds involve careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed for monitoring reaction progress and characterizing the final product.

Biological Activities

Although specific biological activities of N-(1-hydroxy-2-methylpropan-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide are not well-documented, compounds with similar structures, such as nicotinamide derivatives, are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects. The modification of molecular structures in these compounds can significantly alter their biological activity, making them candidates for further pharmacological studies.

Research Findings and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume